![molecular formula C20H24N2O4 B4836570 N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B4836570.png)
N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide
Overview
Description
N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex. Specifically, it binds to the cysteine residue in the ATP-binding pocket of IKKβ, which prevents the phosphorylation of IκBα and subsequent degradation of the inhibitor. This leads to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 in lab experiments is its specificity for the IKK complex and the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition without affecting other pathways. However, one limitation is that N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area is the investigation of the effects of N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 in cancer treatment and other diseases are still being explored.
Scientific Research Applications
N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide 11-7082 has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-4-(2-methoxyethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-5-19(23)21-16-6-4-7-17(14-16)22-20(24)15-8-10-18(11-9-15)26-13-12-25-2/h4,6-11,14H,3,5,12-13H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRSQWYDCKEKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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